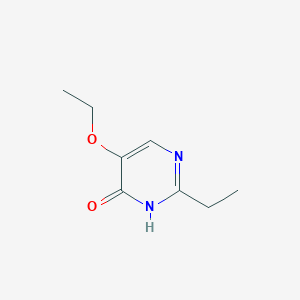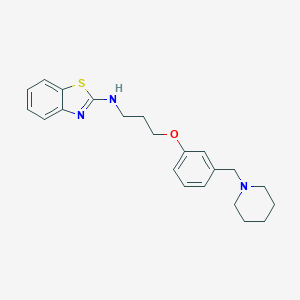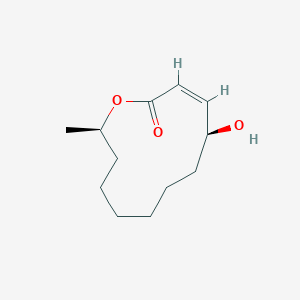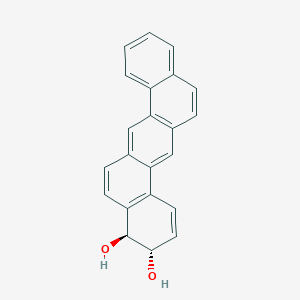
5-Ethoxy-2-ethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinol, 5-ethoxy-2-ethyl- is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-ethoxy-2-ethyl- typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by acidification to yield the desired product . The general reaction scheme is as follows:
- Preparation of sodium ethoxide by dissolving sodium in anhydrous ethanol.
- Addition of ethyl cyanoacetate to the sodium ethoxide solution.
- Preparation of a second solution of sodium ethoxide and addition of guanidine hydrochloride.
- Combination of the two solutions and heating under reflux.
- Acidification of the reaction mixture to precipitate the product.
Industrial Production Methods
Industrial production methods for 4-Pyrimidinol, 5-ethoxy-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Pyrimidinol, 5-ethoxy-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrimidines.
科学的研究の応用
4-Pyrimidinol, 5-ethoxy-2-ethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Pyrimidinol, 5-ethoxy-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine and benzimidazole ring system.
Uniqueness
4-Pyrimidinol, 5-ethoxy-2-ethyl- is unique due to its specific ethoxy and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
103980-62-7 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
5-ethoxy-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-5-6(12-4-2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChIキー |
WKIRQZURYDLAMH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C(=O)N1)OCC |
正規SMILES |
CCC1=NC=C(C(=O)N1)OCC |
| 103980-62-7 | |
同義語 |
5-ethoxy-2-ethyl-3H-pyrimidin-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)

![N-[(2-bromophenyl)methyl]dodecanamide](/img/structure/B12383.png)



![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)



![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
